2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid
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Overview
Description
2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid is a complex organic compound with the molecular formula C27H41N3O5S . This compound is part of the pyrazolo[1,5-a]benzimidazole family, known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific conditions . The reaction is facilitated by the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture. The resulting product is then purified through a series of washing steps using hexane and water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates .
Scientific Research Applications
2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid
- 5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid is unique due to its long heptadecyl chain and sulfonic acid group, which confer specific chemical properties and biological activities. These structural features distinguish it from other similar compounds and make it a valuable molecule for various applications .
Properties
Molecular Formula |
C27H41N3O5S |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid |
InChI |
InChI=1S/C27H41N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(36(33,34)35)26-28-23-20-21(27(31)32)18-19-24(23)30(26)29-22/h18-20,25H,2-17H2,1H3,(H,31,32)(H,33,34,35) |
InChI Key |
ROBQHBPXOIYPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN2C3=C(C=C(C=C3)C(=O)O)N=C2C1S(=O)(=O)O |
Origin of Product |
United States |
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